
MRS2298
Descripción general
Descripción
MRS2298 es un compuesto orgánico sintético conocido por su potente actividad antagonista contra el receptor P2Y1. Este receptor es parte de la familia P2Y de receptores acoplados a proteínas G, que se activan por nucleótidos de purina y pirimidina. This compound ha sido ampliamente estudiado por su actividad antiagregante en plaquetas humanas .
Métodos De Preparación
MRS2298 se sintetiza mediante una serie de reacciones químicas que involucran la incorporación de un grupo fosfonooxipropil y un grupo cloro-metilaminopurinil. La ruta sintética generalmente involucra los siguientes pasos:
Formación del intermedio fosfonooxipropil: Este paso involucra la reacción de un alcohol adecuado con oxicloruro de fósforo para formar el grupo fosfonooxipropil.
Incorporación del grupo cloro-metilaminopurinil: Este paso involucra la reacción del intermedio fosfonooxipropil con un derivado de cloro-metilaminopurinil en condiciones controladas para formar this compound.
Análisis De Reacciones Químicas
MRS2298 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto se puede reducir para formar derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución en las que uno o más de sus grupos funcionales se reemplazan por otros grupos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
Introduction to MRS2298
This compound is a selective antagonist of the P2Y1 receptor, a subtype of purinergic receptors that are integral to various physiological processes, particularly in the cardiovascular system. This compound has been extensively researched for its potential therapeutic applications in conditions where modulation of platelet aggregation is critical, such as cardiovascular diseases.
Key Features:
- Selective Antagonism : this compound selectively targets the P2Y1 receptor without significantly affecting other purinergic receptors like P2Y12 or P2X.
- Antithrombotic Potential : In vivo studies have demonstrated that this compound can significantly reduce thrombus formation in animal models, showcasing its potential as an antithrombotic agent.
Cardiovascular Disease Treatment
This compound is primarily investigated for its role in treating cardiovascular diseases by modulating platelet function. Its ability to inhibit ADP-induced platelet aggregation positions it as a promising candidate for preventing thrombotic events.
Research Tool in Pharmacology
This compound serves as a valuable research tool for studying purinergic signaling pathways. Its specificity allows researchers to dissect the roles of different purinergic receptors in various physiological and pathological conditions.
Potential in Other Therapeutic Areas
Emerging studies suggest that this compound may have applications beyond cardiovascular diseases, including:
- Neurological Disorders : Given the role of purinergic signaling in neuroinflammation, this compound could be explored for its effects on neurological conditions.
- Cancer Research : Investigations into how platelet function influences tumor metastasis may benefit from the use of this compound as a selective antagonist.
Case Study 1: Antithrombotic Efficacy
In a study conducted on animal models, this compound demonstrated significant efficacy in reducing thrombus formation compared to controls. This study highlighted its potential application in preventing heart attacks and strokes by targeting platelet aggregation pathways.
Case Study 2: Role in Platelet Function Research
Research utilizing this compound has provided insights into the mechanisms of platelet activation through purinergic signaling. By selectively inhibiting the P2Y1 receptor, researchers were able to delineate its specific contributions to platelet biology and associated disorders.
Mecanismo De Acción
MRS2298 ejerce sus efectos antagonizando el receptor P2Y1, que es un receptor acoplado a proteína G activado por adenosín difosfato (ADP). Al inhibir el receptor P2Y1, this compound previene la agregación plaquetaria inducida por ADP, reduciendo así el riesgo de trombosis. Los objetivos moleculares y las vías involucradas incluyen la inhibición del aumento de iones calcio (Ca2+) en las plaquetas, que es un paso clave en el proceso de agregación plaquetaria .
Comparación Con Compuestos Similares
MRS2298 es único entre los antagonistas del receptor P2Y1 debido a su alta potencia y selectividad. Compuestos similares incluyen:
MRS2179: Otro antagonista del receptor P2Y1 con menor potencia en comparación con this compound.
MRS2500: Un antagonista del receptor P2Y1 de alta potencia con aplicaciones similares pero diferentes características estructurales.
BPTU: Un antagonista del receptor P2Y1 no nucleotídico con propiedades químicas distintas.
This compound destaca por sus características estructurales específicas y alta afinidad por el receptor P2Y1, lo que lo convierte en una herramienta valiosa en la investigación científica y el desarrollo de fármacos .
Actividad Biológica
MRS2298 is a potent acyclic antagonist of the P2Y1 receptor, a subtype of G-protein-coupled receptors that respond to extracellular nucleotides. It has garnered attention for its significant role in inhibiting platelet aggregation, making it a potential candidate for therapeutic applications in cardiovascular diseases. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Profile
This compound exhibits a high affinity for the P2Y1 receptor with a binding inhibition constant (Ki) of approximately 29.6 nM . Its effectiveness in inhibiting ADP-induced platelet aggregation is characterized by an IC50 value of 62.8 nM , indicating its potency relative to other P2Y1 antagonists such as MRS2500 and MRS2496 .
This compound functions primarily as an antagonist at the P2Y1 receptor, blocking the receptor's activation by ADP. This blockade prevents the downstream signaling pathways that lead to platelet aggregation and shape change, which are critical steps in thrombus formation. The inhibition mechanism is selective, as this compound does not significantly interact with other P2Y receptors such as P2Y12, which is also activated by ADP but leads to different cellular responses .
Comparative Activity
The following table summarizes the comparative pharmacological activities of this compound with other known P2Y1 antagonists:
Compound | Ki (nM) | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | 29.6 | 62.8 | High (P2Y1 selective) |
MRS2500 | 0.95 | 0.95 | Very High |
MRS2496 | N/A | 1500 | Moderate |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound in various experimental settings:
- Platelet Aggregation Studies : In human platelet suspensions, this compound effectively inhibited ADP-induced aggregation, demonstrating its potential for antithrombotic therapies. The study indicated that this compound's action was significant even at low concentrations, reinforcing its utility in clinical scenarios where platelet activation poses risks .
- In Vivo Models : Research involving animal models has shown that administration of this compound leads to reduced thrombus formation during experimental thrombosis assays, supporting its role as a therapeutic agent in preventing clot-related complications .
- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of this compound have provided insights into its binding affinity and selectivity for the P2Y1 receptor. These studies emphasize the importance of specific molecular features that enhance its antagonistic properties against this receptor subtype .
Q & A
Basic Research Questions
Q. Q1. What are the primary biochemical pathways or receptor systems targeted by MRS2298, and how do these inform experimental design?
Answer: this compound is a selective adenosine A2B receptor antagonist. When designing experiments, researchers should first validate receptor specificity using competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation in cell lines transfected with A2B receptors). Control experiments should include non-transfected cells or alternative receptor antagonists (e.g., PSB-603) to confirm target specificity .
Q. Q2. What standardized protocols exist for synthesizing and purifying this compound, and how can purity be validated for in vitro studies?
Answer: Synthesis protocols typically involve coupling reactions of xanthine derivatives with appropriate substituents. Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (to confirm structural integrity). For in vitro use, ensure endotoxin-free preparation via Limulus Amebocyte Lysate (LAL) testing, particularly for cell-based assays .
Q. Q3. How should researchers address solubility and stability challenges when preparing this compound for in vivo administration?
Answer: this compound’s low solubility in aqueous solutions necessitates the use of co-solvents like DMSO (<1% v/v) or cyclodextrin-based carriers. Stability testing under physiological conditions (pH 7.4, 37°C) via LC-MS over 24 hours is critical. Adjust buffer composition or storage temperature (-80°C aliquots) if degradation exceeds 10% .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in this compound efficacy data across different disease models (e.g., cancer vs. inflammatory bowel disease)?
Answer: Discrepancies often arise from model-specific receptor expression levels or off-target effects. To address this:
- Perform dose-response curves in each model to identify optimal receptor engagement.
- Use RNA-seq or proteomics to map A2B receptor density and co-expressed signaling partners.
- Compare pharmacokinetic profiles (e.g., tissue penetration, half-life) across models using mass spectrometry .
Q. Q5. What methodological approaches are recommended for analyzing this compound’s off-target effects in high-throughput screening?
Answer:
- Step 1: Employ a broad-panel kinase assay or receptorome screening to identify unintended interactions.
- Step 2: Validate hits using CRISPR/Cas9 knockouts of the primary target (A2B receptors) to isolate off-target effects.
- Step 3: Apply cheminformatics tools (e.g., molecular docking) to predict structural motifs responsible for promiscuity .
Q. Q6. How should experimental designs be optimized to assess this compound’s role in modulating immune cell function (e.g., T-cells, macrophages)?
Answer:
- Isolation: Use magnetic-activated cell sorting (MACS) or flow cytometry to purify immune subsets.
- Functional Assays: Measure cytokine secretion (ELISA) or phagocytic activity in the presence of this compound and adenosine agonists (e.g., NECA).
- Controls: Include A2B receptor-deficient mice or cells to confirm mechanism .
Q. Q7. What statistical methods are most robust for analyzing dose-dependent responses in this compound studies with non-linear kinetics?
Answer:
- Non-linear Regression: Fit data to sigmoidal (Hill equation) or log-logistic models using software like GraphPad Prism.
- Hierarchical Modeling: Account for inter-experiment variability via mixed-effects models.
- Power Analysis: Predefine sample sizes based on pilot studies to ensure adequate sensitivity for EC50/IC50 calculations .
Q. Data Validation and Reproducibility
Q. Q8. What steps ensure reproducibility of this compound’s anti-fibrotic effects across independent laboratories?
Answer:
- Standardize Protocols: Publish detailed methods, including buffer compositions, cell passage numbers, and equipment settings.
- Reference Compounds: Use a commercially available A2B antagonist (e.g., PSB-603) as a positive control.
- Data Sharing: Deposit raw data (dose-response curves, microscopy images) in repositories like Zenodo or Figshare .
Q. Q9. How can researchers validate conflicting results in this compound’s impact on cAMP signaling in primary vs. immortalized cells?
Answer:
- Replicate Conditions: Match culture media, serum batches, and passage numbers between cell types.
- Single-Cell Analysis: Use FRET-based cAMP biosensors to account for heterogeneity in primary cells.
- Cross-Validation: Compare results with orthogonal methods (e.g., ELISA vs. luminescence assays) .
Q. Methodological Tools and Reporting Standards
Q. Q10. What guidelines should be followed when publishing negative results or failed replications of this compound’s therapeutic effects?
Answer:
- Transparency: Disclose all experimental parameters (e.g., compound batch, storage conditions).
- Statistical Rigor: Report confidence intervals and effect sizes, even for non-significant outcomes.
- Pre-registration: Submit study protocols to platforms like Open Science Framework to mitigate bias .
Q. Q11. How should supplementary materials be structured to support this compound research papers (e.g., raw data, spectra)?
Answer:
- Tables: Include HPLC retention times, NMR chemical shifts, and binding affinity constants in Excel/CSV formats.
- Figures: Provide high-resolution chromatograms, dose-response curves, and microscopy images with scale bars.
- Metadata: Annotate files with experimental dates, instrument models, and software versions .
Propiedades
Fórmula molecular |
C10H16ClN5O8P2 |
---|---|
Peso molecular |
431.66 g/mol |
Nombre IUPAC |
[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonooxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H16ClN5O8P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23-25(17,18)19)4-24-26(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22) |
Clave InChI |
GMCUIIHBWNOHIM-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O |
SMILES canónico |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MRS2298; MRS 2298; MRS-2298. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.